4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
Description
This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes a 4-fluoro-2-methoxyphenyl substituent at the pyridazinone C3 position, an acetyl linker, and a butanoic acid chain.
Properties
Molecular Formula |
C17H18FN3O5 |
|---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H18FN3O5/c1-26-14-9-11(18)4-5-12(14)13-6-7-16(23)21(20-13)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25) |
InChI Key |
LMLGEHSMMQPIRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of the pyridazinone core with a fluoro-methoxyphenyl group using reagents like (4-fluoro-2-methoxyphenyl)boronic acid.
Acetylation and Amidation: The final steps involve acetylation and amidation reactions to introduce the acetyl and amino groups, respectively, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in:
- Substituent on Pyridazinone Core: A 4-fluoro-2-methoxyphenyl group, which differs from analogs with methoxy, chloro, or heterocyclic substituents (e.g., thienyl).
- Carboxylic Acid Chain: A butanoic acid (C4) chain, contrasting with shorter chains (e.g., acetic acid, C2) in other derivatives.
Comparative Analysis of Structural Analogs
The table below summarizes critical differences between the target compound and its analogs:
Biological Activity
The compound 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of osteoclast activity. This article aims to explore the biological activity of this compound, detailing its mechanisms, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structural arrangement that includes:
- A pyridazine ring
- A methoxy-substituted phenyl group
- An acylamino butanoic acid moiety
The presence of the fluorine atom and the methoxy group enhances its reactivity and may significantly influence its pharmacological properties.
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting osteoclast differentiation. Osteoclasts are critical for bone resorption, and their regulation is essential in conditions such as osteoporosis. The compound has been shown to:
- Suppress cathepsin K expression , a key enzyme involved in osteoclast function.
- Potentially modulate signaling pathways related to bone metabolism.
In Vitro Studies
In vitro studies have demonstrated that 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid effectively inhibits the differentiation of precursor cells into osteoclasts. This was evidenced by:
- Reduced expression levels of markers associated with osteoclastogenesis.
- Lowered activity of enzymes critical for bone resorption.
Table 1: Summary of Biological Activity
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Inhibition of cathepsin K expression | |
| In Vivo | Potential application in osteoporosis treatment | |
| Binding Studies | Affinity for specific biological targets |
Case Study 1: Osteoporosis Treatment
A study focusing on the therapeutic potential of this compound in osteoporosis models highlighted its ability to reduce bone loss by modulating osteoclast activity. The results indicated a significant decrease in bone resorption markers in treated subjects compared to controls.
Case Study 2: Cancer Cell Lines
Further research explored the compound's effects on various cancer cell lines, assessing its antiproliferative activity. Results showed promising inhibitory effects, suggesting potential applications in cancer therapies.
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics and dynamics of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is crucial for its development as a therapeutic agent. Studies utilizing techniques such as:
- Isothermal titration calorimetry (ITC)
- Surface plasmon resonance (SPR)
These methods provide insights into the binding affinity and interaction dynamics with biological targets, essential for elucidating its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
